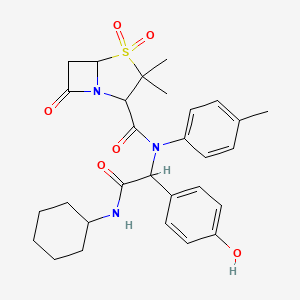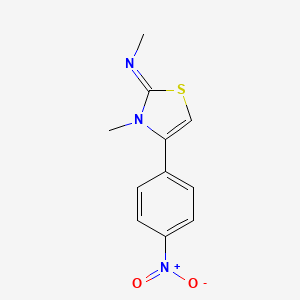![molecular formula C13H18N2O3 B15172574 Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate CAS No. 1060814-42-7](/img/structure/B15172574.png)
Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate
Vue d'ensemble
Description
Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a tert-butyl ester group, a formyl group, and a dihydropyrrolo[3,2-C]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a pyrrole derivative with a suitable aldehyde under acidic conditions, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of catalysts such as iron(III) chloride or other Lewis acids to facilitate the cyclization and formation of the pyrrolo[3,2-C]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrrolo[3,2-C]pyridine derivatives
Applications De Recherche Scientifique
Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrolo[3,2-C]pyridine core can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-1,5(4H)-dicarboxylate
- Di-tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-1,5(4H)-dicarboxylate
Uniqueness
Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate is unique due to its specific substitution pattern and the presence of both a formyl group and a tert-butyl ester group. These structural features confer distinct reactivity and potential biological activity compared to similar compounds .
Propriétés
IUPAC Name |
tert-butyl 2-formyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-5-4-11-9(7-15)6-10(8-16)14-11/h6,8,14H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZOMZUTEMCOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128194 | |
| Record name | 1,1-Dimethylethyl 2-formyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060814-42-7 | |
| Record name | 1,1-Dimethylethyl 2-formyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060814-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-formyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B15172495.png)

![(3S,3'aR,8'aS,8'bS)-5-chloro-7-methyl-2'-[3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B15172516.png)
![9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate](/img/structure/B15172517.png)
![2-(3-nitrophenyl)-5-(4-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172526.png)




![6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide](/img/structure/B15172560.png)
![2-(1-ethyl-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B15172562.png)

![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyridin-2(1H)-one](/img/structure/B15172568.png)
![4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15172593.png)
